molecular formula Cl3H2InO B1174560 Aztreonam CAS No. 149496-40-2

Aztreonam

Cat. No.: B1174560
CAS No.: 149496-40-2
InChI Key:
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Description

Aztreonam, chemically represented as C₁₃H₁₇N₅O₈S₂, belongs to the monobactam class of antibiotics. It was originally isolated from Chromobacterium violaceum. Unlike other beta-lactam antibiotics (such as penicillins and cephalosporins), this compound has a single cyclic structure, making it distinct in its mechanism of action .

Scientific Research Applications

Aztreonam finds applications in various fields:

Mechanism of Action

Azactam inhibits bacterial cell wall synthesis by binding to one or more of the penicillin-binding proteins (PBPs), which in turn inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .

Safety and Hazards

Azactam may cause serious side effects including severe stomach pain, diarrhea that is watery or bloody, wheezing, chest pain, easy bruising or bleeding, a seizure, or liver problems . It is contraindicated in patients with known hypersensitivity to aztreonam or any other component in the formulation .

Future Directions

Azactam is currently being re-examined as a therapeutic agent in light of the global spread of carbapenem resistance in aerobic Gram-negative bacilli and aztreonam’s stability to Ambler class B metallo-β-lactamases . The monobactam ring is also being used to produce new developmental monobactams .

Preparation Methods

Synthetic Routes: Aztreonam can be synthesized through several routes, but the most common method involves cyclization of a precursor compound. The key step is the formation of the monocyclic beta-lactam ring. The exact synthetic pathway may vary, but it typically includes reactions like amidation, esterification, and cyclization.

Industrial Production: In industrial settings, this compound is produced via fermentation using genetically modified strains of bacteria. These bacteria express the necessary enzymes for this compound biosynthesis. After fermentation, purification and isolation steps yield the final product.

Chemical Reactions Analysis

Reactivity: Aztreonam primarily undergoes reactions related to its beta-lactam ring. These include:

    Hydrolysis: The beta-lactam ring can be hydrolyzed by bacterial enzymes (beta-lactamases), rendering the antibiotic inactive.

    Binding to Penicillin-Binding Proteins (PBPs): this compound binds to PBPs in bacterial cell walls, inhibiting peptidoglycan synthesis and disrupting cell wall integrity.

Common Reagents and Conditions:

    Hydrolysis: Enzymatic hydrolysis by beta-lactamases.

    Binding to PBPs: Interaction with specific PBPs on the bacterial cell membrane.

Major Products: The major product of this compound’s reactivity is its inactive hydrolyzed form, resulting from cleavage of the beta-lactam ring.

Comparison with Similar Compounds

Aztreonam stands out due to its monobactam structure. Unlike other beta-lactams, it lacks a fused ring system. Similar compounds include cephalosporins and penicillins, but their structures differ significantly.

Properties

IUPAC Name

2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O8S2/c1-5-7(10(20)18(5)28(23,24)25)16-9(19)8(6-4-27-12(14)15-6)17-26-13(2,3)11(21)22/h4-5,7H,1-3H3,(H2,14,15)(H,16,19)(H,21,22)(H,23,24,25)/b17-8-/t5-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPBZJONDBGPKJ-VEHQQRBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](C(=O)N1S(=O)(=O)O)NC(=O)/C(=N\OC(C)(C)C(=O)O)/C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022640
Record name Aztreonam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Aztreonam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014499
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

4.29e-02 g/L
Record name Aztreonam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014499
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

78110-38-0
Record name Aztreonam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78110-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Aztreonam
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URL https://comptox.epa.gov/dashboard/DTXSID0022640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aztreonam
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.652
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name AZTREONAM
Source FDA Global Substance Registration System (GSRS)
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Record name Aztreonam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014499
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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